2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one
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Overview
Description
Preparation Methods
The synthesis of 2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one involves multiple steps. The primary synthetic route includes the reaction of cyclohexanone with diphenylacetyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with indan-1-one under specific conditions to yield the final compound .
Chemical Reactions Analysis
2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
2-Diphenylacetyl-3-(cyclohexyl-hydrazono)indan-1-one can be compared with other similar compounds such as:
2-Diphenylacetyl-3-(ethylidene-hydrazono)indan-1-one: This compound has a similar structure but with an ethylidene group instead of a cyclohexyl group.
2-Diphenylacetyl-3-(phenyl-hydrazono)indan-1-one: This compound has a phenyl group instead of a cyclohexyl group. The uniqueness of this compound lies in its specific hydrazono group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
108041-11-8 |
---|---|
Molecular Formula |
C29H26N2O2 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(3E)-3-(cyclohexylidenehydrazinylidene)-2-(2,2-diphenylacetyl)inden-1-one |
InChI |
InChI=1S/C29H26N2O2/c32-28-24-19-11-10-18-23(24)27(31-30-22-16-8-3-9-17-22)26(28)29(33)25(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-2,4-7,10-15,18-19,25-26H,3,8-9,16-17H2/b31-27- |
InChI Key |
CULXSTLNPHOSFZ-QVTSOHHYSA-N |
SMILES |
C1CCC(=NN=C2C(C(=O)C3=CC=CC=C32)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)CC1 |
Isomeric SMILES |
C1CCC(=N/N=C/2\C(C(=O)C3=CC=CC=C32)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)CC1 |
Canonical SMILES |
C1CCC(=NN=C2C(C(=O)C3=CC=CC=C32)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)CC1 |
Origin of Product |
United States |
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